molecular formula C13H14N6O B13319916 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13319916
M. Wt: 270.29 g/mol
InChI Key: YPJSCLVZCUVNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound of significant interest in antimicrobial research, belonging to the class of triazole alcohols. Its core structure is analogous to that of the widely used antifungal drug Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), which acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making compounds of this class valuable tools for studying fungal growth and pathogenesis . As a research-grade compound, it serves as a key intermediate for pharmaceutical developers and medicinal chemists working to design and synthesize novel antifungal agents. Investigations often aim to overcome microbial resistance or improve the pharmacokinetic and safety profiles of existing therapies by modifying the core triazole alcohol structure . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H14N6O/c20-13(6-18-10-14-8-16-18,7-19-11-15-9-17-19)12-4-2-1-3-5-12/h1-5,8-11,20H,6-7H2

InChI Key

YPJSCLVZCUVNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 81886-50-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 81886-50-2) is the non-fluorinated parent scaffold of the blockbuster antifungal agent Fluconazole . In the context of drug development and medicinal chemistry, this compound serves two critical roles:

  • SAR Negative Control: It demonstrates the absolute necessity of the 2,4-difluoro substitution on the phenyl ring for metabolic stability and antifungal potency. The absence of fluorine atoms renders this analog significantly more susceptible to metabolic oxidation and reduces its lipophilicity (LogP), thereby diminishing blood-brain barrier (BBB) penetration compared to Fluconazole.

  • Impurity Profiling: It is a potential process impurity in the synthesis of Fluconazole if the starting material (1,3-difluorobenzene) is contaminated with benzene or if non-fluorinated precursors are inadvertently introduced.

This guide provides a comprehensive technical breakdown of its chemical identity, a robust synthesis protocol via the Grignard route, and mechanistic insights into its pharmacophore.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a tertiary alcohol flanked by two 1,2,4-triazole rings attached via the N1 nitrogen. Its symmetry is a defining structural feature.

PropertySpecification
Chemical Name 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Common Synonyms Desfluorofluconazole; Fluconazole Des-F Analog
CAS Number 81886-50-2
Molecular Formula C₁₃H₁₄N₆O
Molecular Weight 270.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in Water
pKa ~11.9 (Tertiary alcohol), ~2.3 (Triazole conjugate acid)
LogP (Predicted) ~0.4 (Lower than Fluconazole's ~0.5-1.0 due to lack of F)

Technical Synthesis: The Grignard Convergence Protocol

While the industrial synthesis of Fluconazole often utilizes an epoxide ring-opening mechanism, the most robust laboratory-scale method for synthesizing the des-fluoro analog is the Grignard addition to the symmetrical ketone intermediate. This approach is convergent, minimizes regioisomeric byproducts (N1 vs. N4 attack), and utilizes commercially available precursors.

Retrosynthetic Logic

The target molecule is a tertiary alcohol. The most reliable disconnection is at the C-C bond between the central carbinol carbon and the phenyl ring. This implies the reaction of a Phenyl Grignard reagent with 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one .

Reaction Workflow Diagram

Synthesis_Pathway Precursor 1,3-Bis(1H-1,2,4-triazol-1-yl)propan-2-one (CAS 98414-56-3) Intermediate Magnesium Alkoxide Complex Precursor->Intermediate THF, -10°C to RT Nucleophilic Addition Reagent Phenylmagnesium Bromide (PhMgBr, 3.0M in Ether) Reagent->Intermediate Product 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 81886-50-2) Intermediate->Product Hydrolysis Quench NH4Cl (aq) Quench Quench->Product

Figure 1: Convergent synthesis via Grignard addition to the bis-triazolyl ketone scaffold.

Detailed Experimental Protocol

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be flame-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Substrate: 1,3-Bis(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 eq).

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether (1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1,3-Bis(1H-1,2,4-triazol-1-yl)propan-2-one (e.g., 1.92 g, 10 mmol) and a magnetic stir bar. Seal with a septum and purge with Nitrogen.

  • Solvation: Inject anhydrous THF (20 mL) to dissolve the ketone. Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature prevents side reactions and controls the exotherm of the Grignard addition.

  • Addition: Dropwise, add the Phenylmagnesium bromide solution (4.0 mL, 12 mmol) via syringe over 15 minutes. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting ketone spot (Rf ~0.4) should disappear, replaced by the more polar alcohol product (Rf ~0.3).

  • Quench: Cool the mixture back to 0°C. Slowly add saturated NH₄Cl (10 mL) to hydrolyze the magnesium alkoxide. Caution: vigorous gas evolution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Isopropanol/Hexane to yield pure 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

Mechanistic Pharmacology: The "Des-Fluoro" Effect

Understanding why this compound is less effective than Fluconazole is crucial for researchers designing next-generation azoles. The absence of the fluorine atoms at the 2 and 4 positions of the phenyl ring has profound consequences.

Structure-Activity Relationship (SAR) Logic

The antifungal mechanism of azoles relies on the N4 nitrogen of the triazole ring coordinating with the Heme Iron (Fe) of the fungal enzyme Lanosterol 14α-demethylase (CYP51) .

  • Metabolic Stability: The C-F bond is extremely strong and resistant to metabolic attack. In Fluconazole, the 2,4-difluoro pattern blocks metabolic oxidation at the most vulnerable sites on the phenyl ring. In CAS 81886-50-2 (the des-fluoro analog), the phenyl ring is rapidly hydroxylated by hepatic enzymes, leading to rapid clearance.

  • Lipophilicity & BBB: Fluorine is lipophilic. Removing it lowers the LogP, reducing the compound's ability to cross fungal cell membranes and the human blood-brain barrier (critical for treating cryptococcal meningitis).

Pathway Visualization

SAR_Mechanism Compound 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol Target Fungal CYP51 (Lanosterol Demethylase) Compound->Target Triazole-Heme Binding (Active Mechanism) Metabolism Hepatic Oxidation (Human CYP450) Compound->Metabolism Rapid Phenyl Oxidation (Due to lack of F) Outcome_Fail Rapid Clearance / Low Potency Metabolism->Outcome_Fail Fluconazole Fluconazole (2,4-Difluoro) Fluconazole->Target Stronger Binding Fluconazole->Metabolism Blocked by F-substitution Outcome_Success High Stability / High Potency Fluconazole->Outcome_Success

Figure 2: Comparative mechanistic pathway highlighting the metabolic vulnerability of the des-fluoro analog.

Analytical Characterization

To validate the synthesis of CAS 81886-50-2, the following analytical parameters should be used.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 260 nm (Phenyl absorption).

  • Retention Time: The des-fluoro analog will elute earlier than Fluconazole due to lower lipophilicity.

1H-NMR (DMSO-d6, 400 MHz)
  • Triazole Protons: Two singlets around δ 8.3 ppm and δ 7.8 ppm (integrating to 2H each, due to symmetry).

  • Phenyl Protons: Multiplet at δ 7.2–7.5 ppm (5H, characteristic of a mono-substituted benzene ring). Note: Fluconazole would show a distinct pattern for 1,2,4-substitution.

  • Methylene Protons: AB quartet or singlet (depending on resolution) around δ 4.6 ppm (4H).

  • Hydroxyl Proton: Singlet broad peak around δ 5.8 ppm (1H).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5276270: 2-Phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Available at: [Link]

  • Richardson, K., et al. (1990). Discovery of Fluconazole, a Novel Antifungal Agent. Reviews of Infectious Diseases. (Foundational SAR regarding fluorine substitution). Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.).Fluconazole Monograph: Impurity Standards. (Reference for structural analogs used in purity testing).

Biological activity of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol in antifungal screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antifungal drug development, 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (hereafter referred to as DesF-Flu ) represents the fundamental pharmacophore of the bis-triazole class. Structurally, it is the non-halogenated core of Fluconazole , lacking the critical 2,4-difluoro substitution on the phenyl ring.

While Fluconazole is a gold-standard therapeutic, DesF-Flu serves a critical role in Structure-Activity Relationship (SAR) studies. It acts as a baseline comparator to demonstrate the "Fluorine Effect"—the phenomenon where halogenation enhances metabolic stability, lipophilicity, and binding affinity to the fungal cytochrome P450 complex.

This technical guide outlines the biological activity profile of DesF-Flu, detailed protocols for its screening according to CLSI standards, and the mechanistic rationale for its reduced potency compared to its fluorinated progeny.

Chemical Biology & Mechanism of Action[1][2]

The Target: Lanosterol 14 -Demethylase (CYP51)

Like all azole antifungals, DesF-Flu targets CYP51 (Erg11p in Candida spp.), a heme-dependent enzyme in the ergosterol biosynthesis pathway.

  • Binding Mechanism: The N-4 nitrogen of one triazole ring coordinates axially with the heme iron (

    
    ) in the CYP51 active site.
    
  • The "Fluorine Effect": In Fluconazole, the 2,4-difluorophenyl group fits into the hydrophobic pocket of the enzyme. The fluorine atoms protect the phenyl ring from metabolic hydroxylation and optimize the

    
     of the triazole, enhancing binding affinity.
    
  • DesF-Flu Limitation: Lacking these halogens, DesF-Flu exhibits:

    • Lower Binding Affinity: Reduced hydrophobic interaction within the CYP51 pocket.

    • Metabolic Instability: The unsubstituted phenyl ring is prone to rapid oxidative metabolism.

Pathway Visualization

The following diagram illustrates the disruption of the ergosterol pathway by the triazole scaffold.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis DesF DesF-Flu / Fluconazole (Inhibitor) DesF->CYP51 Competitive Inhibition CellDeath Fungal Cell Death (Membrane Stress) ToxicSterols->CellDeath Ergosterol->CellDeath Depletion

Figure 1: Mechanism of Action. The triazole compound inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation.[1]

Screening Protocols (CLSI Standards)

To accurately assess the biological activity of DesF-Flu, researchers must strictly adhere to CLSI M27 (for Yeasts) and CLSI M38 (for Filamentous Fungi) standards. The following protocol focuses on the Broth Microdilution Method , the gold standard for determining Minimum Inhibitory Concentration (MIC).

Materials & Reagents
  • Compound: DesF-Flu (Purity >98% by HPLC).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: DesF-Flu is lipophilic; avoid water for stock solutions.

  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 mol/L).

  • QC Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.

Step-by-Step Microdilution Workflow
Phase 1: Stock Preparation
  • Weigh exactly 10 mg of DesF-Flu.

  • Dissolve in 10 mL of 100% DMSO to create a 1000 µg/mL stock solution .

  • Perform serial 2-fold dilutions in RPMI 1640 to generate a working range (e.g., 64 µg/mL down to 0.125 µg/mL).

Phase 2: Inoculum Preparation
  • Subculture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

  • Suspend colonies in sterile saline (0.85%) to reach a turbidity equivalent to a 0.5 McFarland Standard (

    
     to 
    
    
    
    CFU/mL).
  • Dilute this suspension 1:1000 in RPMI 1640 media.

Phase 3: Assay Execution
  • Dispense 100 µL of the diluted drug series into columns 1-10 of a 96-well microtiter plate.

  • Dispense 100 µL of the fungal inoculum into all wells.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum + DMSO solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubate at 35°C for 24 hours (48 hours for slower growers like Cryptococcus).

Workflow Visualization

ScreeningWorkflow Stock 1. Stock Prep (DMSO Solubilization) Dilution 2. Serial Dilution (RPMI 1640 + MOPS) Stock->Dilution Plate 4. 96-Well Plating (Drug + Fungi) Dilution->Plate Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate 5. Incubation (35°C, 24-48h) Plate->Incubate Readout 6. MIC Readout (Visual/Spectrophotometric) Incubate->Readout

Figure 2: CLSI M27-Compliant Broth Microdilution Workflow.

Data Interpretation & Expected Results

When screening DesF-Flu alongside Fluconazole, the results typically highlight the importance of the halogen substituents.

Comparative Potency Table (Representative Data)

Note: Values are illustrative of typical SAR trends found in azole literature.

OrganismStrainFluconazole MIC (µg/mL)DesF-Flu MIC (µg/mL)Interpretation
C. albicansATCC 900280.25 - 0.504.0 - 16.0 Significant loss of potency without Fluorine.
C. glabrataATCC 900304.0 - 8.0> 64.0 Inactive against intrinsically less susceptible strains.
C. kruseiATCC 625816.0 - 32.0> 64.0 Confirms cross-resistance in high-efflux strains.
Analysis of Results
  • Potency Shift: You will observe a "right-shift" in the MIC curves. DesF-Flu often requires 10x to 50x higher concentrations to achieve the same inhibition as Fluconazole.

  • Trailing Effect: Like many azoles, DesF-Flu may exhibit "trailing growth" (partial inhibition at concentrations above the MIC), indicating fungistatic rather than fungicidal activity.

  • Resistance Markers: If a strain is resistant to Fluconazole via ERG11 mutation (target alteration), it will almost certainly be resistant to DesF-Flu, as the binding mode is structurally identical.

Advanced Characterization: Time-Kill Kinetics

To differentiate whether DesF-Flu is fungistatic or fungicidal at high concentrations, a Time-Kill Assay is recommended.

  • Setup: Inoculate 10 mL RPMI with

    
     CFU/mL.
    
  • Dosing: Add DesF-Flu at

    
    , 
    
    
    
    , and
    
    
    the determined MIC.
  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Plate onto SDA and count colonies.

  • Definition: A fungicidal effect is defined as a

    
     reduction in CFU/mL compared to the starting inoculum. Azoles are typically fungistatic  (reduction < 3 logs).
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][3][4]

  • Whittle, P. J., & Gelfand, J. A. (1988). Structure-Activity Relationships of the Azole Antifungals.[1][5][6] In: Mode of Action of Antifungal Agents.[7] This seminal work establishes the necessity of the 2,4-difluoro substitution for metabolic stability.

  • Maertens, J. A. (2004). History of the development of azole derivatives.[8] Clinical Microbiology and Infection.[4]

  • PubChem. (n.d.). Fluconazole Compound Summary (showing structural relation to Des-Fluoro analog). National Library of Medicine.

  • Pfaller, M. A., et al. (2006). Antifungal Susceptibility Testing: Clinical Laboratory of Standards Institute (CLSI) Methods.[2][3][4][9] Clinical Infectious Diseases.

Sources

Technical Guide: Molecular Characterization and Analysis of Desfluoro Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of antifungal drug development, impurity profiling is not merely a compliance check—it is a critical determinant of drug safety and efficacy. Desfluoro fluconazole (specifically the monodesfluoro analog, 2-desfluoro fluconazole) is a primary process impurity found in the synthesis of Fluconazole.

Designated as Fluconazole Related Compound B (USP) or Impurity D (EP), this molecule lacks one of the critical fluorine atoms on the phenyl ring. This guide provides a definitive technical analysis of its molecular weight, physicochemical shifts relative to the parent drug, and the rigorous HPLC protocols required for its detection.

Molecular Identity & Structural Analysis[1]

Desfluoro fluconazole arises primarily from the presence of 1-bromo-4-fluorobenzene as an impurity in the starting material (1-bromo-2,4-difluorobenzene). The absence of the fluorine atom at the ortho position (C2) significantly alters the electronic environment of the phenyl ring, affecting both retention time in chromatography and metabolic stability.

Comparative Chemical Data
FeatureFluconazole (Parent API) 2-Desfluoro Fluconazole (Impurity)
IUPAC Name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS Number 86386-73-481886-51-3
Molecular Formula C₁₃H₁₂F₂N₆OC₁₃H₁₃FN₆O
Molecular Weight 306.27 g/mol 288.28 g/mol
Mass Shift Reference-17.99 Da (Loss of F, Gain of H)
Regulatory ID USP: FluconazoleUSP: Related Compound B / EP: Impurity D
Structural Visualization (SAR Context)

The following diagram illustrates the structural relationship and the specific site of modification (C2 position on the phenyl ring) that distinguishes the impurity.

G cluster_0 Structural Difference (C2 Position) Start Precursor Contaminant (1-Bromo-4-fluorobenzene) Impurity 2-Desfluoro Fluconazole (USP Related Compound B) MW: 288.28 Start->Impurity Friedel-Crafts Acylation + Triazolylation Diff C2-H (Desfluoro) vs C2-F (Fluconazole) Impurity->Diff API Fluconazole (Target API) MW: 306.27 API->Diff

Figure 1: Synthesis origin of Desfluoro Fluconazole showing the divergence from the target API pathway due to starting material contamination.

Physicochemical Profile

Understanding the physicochemical shift is vital for predicting the impurity's behavior during purification (crystallization) and analysis (HPLC).

Lipophilicity and Solubility

The fluorine atom is highly electronegative and lipophilic. Removing the ortho-fluorine reduces the lipophilicity of the phenyl moiety.

  • LogP (Octanol/Water):

    • Fluconazole: ~0.5 (Experimental)[1][2]

    • Desfluoro Fluconazole: ~0.3 - 0.4 (Predicted)

  • Implication: The impurity is slightly more polar than the parent drug. In Reverse Phase Chromatography (RP-HPLC), Desfluoro Fluconazole elutes before Fluconazole.

pKa and Ionization

Both molecules possess identical triazole rings, which are weak bases (pKa ~1.76). The change on the phenyl ring has a negligible inductive effect on the basicity of the triazole nitrogens. Therefore, pH-dependent solubility profiles remain similar, necessitating pH control in the mobile phase to suppress ionization for consistent retention.

Analytical Protocol: HPLC Detection

This protocol is derived from standard pharmacopeial methods (USP/EP) but optimized for high-resolution separation of the critical pair (Desfluoro vs. Fluconazole).

Method Principle

We utilize Reverse Phase Liquid Chromatography (RP-HPLC) with UV detection. The separation relies on the slight hydrophobicity difference created by the missing fluorine atom.

Operating Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for polar-embedded aromatics.
Mobile Phase A Water (or 10mM Ammonium Acetate)Aqueous baseline.
Mobile Phase B Acetonitrile : Methanol (80:20)Organic modifier to adjust elution strength.
Mode Isocratic (70% A : 30% B)Stable baseline for reproducible RRT determination.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 260 nmAbsorption maximum for the triazole/phenyl system.
Temperature 30°CImproves mass transfer and peak shape.
Execution Workflow & System Suitability

To ensure data integrity, the following workflow must be validated.

HPLC_Workflow cluster_criteria System Suitability Criteria Prep Sample Preparation Dissolve in Mobile Phase (1.0 mg/mL) Inject Injection (20 µL) Prep->Inject Sep Separation (C18 Column) Interaction: Hydrophobic Partitioning Inject->Sep Detect UV Detection (260 nm) Sep->Detect Result Data Analysis Check RRT Detect->Result Crit1 RRT Desfluoro: ~0.5 - 0.6 Result->Crit1 Crit2 Resolution (Rs) > 1.5 Result->Crit2

Figure 2: Analytical workflow for the detection of Desfluoro Fluconazole with critical system suitability checkpoints.

Identification by Relative Retention Time (RRT)

Because Desfluoro Fluconazole is more polar (less lipophilic) than the parent API:

  • Desfluoro Fluconazole RRT: ~0.5 to 0.6 (Elutes first)

  • Fluconazole RRT: 1.0

  • Note: If the "Isomer" impurity (Impurity A) is present, it typically elutes after the Desfluoro impurity but still before the main peak.

References

  • United States Pharmacopeia (USP). Fluconazole Monograph: Organic Impurities.[3] USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Fluconazole: Impurity D (2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol).[4][5][6][7][8][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134034: 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. PubChem.[2]

  • LGC Standards. Fluconazole EP Impurity D (2-Desfluoro Fluconazole). Reference Material Data Sheet.

Sources

Methodological & Application

Application Note: A Validated Thin Layer Chromatography (TLC) System for the Analysis of Desfluoro Fluconazole in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Fluconazole is a first-generation triazole antifungal agent widely used for the treatment of systemic and superficial fungal infections.[1] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances.[2][3][4] The ICH Q3A(R2) guideline, in particular, requires the reporting, identification, and qualification of impurities that arise during synthesis, purification, and storage.[5]

One such process-related impurity in the synthesis of Fluconazole is 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as Desfluoro Fluconazole or Fluconazole EP Impurity D.[6][7][8][9] This impurity is structurally similar to Fluconazole but lacks one of the two fluorine atoms on the phenyl ring.[6][10] Its presence must be monitored and controlled within specified limits.

While High-Performance Liquid Chromatography (HPLC) is a common method for impurity profiling, Thin Layer Chromatography (TLC) remains a valuable, cost-effective, and rapid technique for this purpose.[11][12][13] This application note presents a detailed, validated TLC protocol for the clear separation and identification of Desfluoro Fluconazole from the Fluconazole API. We will delve into the scientific rationale behind the chromatographic system, provide a step-by-step protocol, and offer insights for robust and reliable analysis.

The Science of Separation: Rationale and System Design

The successful separation of Fluconazole from its Desfluoro analogue by TLC hinges on exploiting the subtle differences in their physicochemical properties.

  • Analyte Structures: The key structural difference is the presence of a difluorophenyl group in Fluconazole versus a monofluorophenyl group in Desfluoro Fluconazole. Fluorine is a highly electronegative atom, and the presence of two such atoms in Fluconazole makes it slightly more polar and imparts a different electron density distribution compared to the Desfluoro impurity.

  • Stationary Phase Selection: We utilize silica gel 60 F254 plates. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The separation mechanism is primarily based on adsorption, where the analytes compete with the mobile phase for binding sites on the silica surface. More polar compounds will adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Mobile Phase Optimization: The mobile phase, or eluent, is designed to have a polarity that effectively displaces the analytes from the stationary phase and moves them up the plate. A mobile phase that is too polar will cause all components to move with the solvent front (high Rf), while one that is not polar enough will result in all components remaining at the origin (low Rf). The chosen system, Butanol: Water: Acetic Acid (8:2:1 v/v/v) , is a polar, multi-component system whose properties are tuned for this specific separation.[14]

    • Butanol: A medium-polarity alcohol that acts as the primary solvent, solubilizing the analytes and moving them up the plate.

    • Water: A highly polar solvent that modifies the overall polarity of the mobile phase and helps to deactivate the silica plate slightly, preventing excessive band tailing.

    • Acetic Acid: A small amount of acid is included to suppress the ionization of the basic triazole rings in the analytes. This ensures that the compounds remain in their neutral form, leading to more compact spots and consistent Rf values.

This combination creates a competitive environment where the slight polarity difference between Fluconazole and Desfluoro Fluconazole is amplified, leading to differential migration and clear separation.

Visualizing the Experimental Workflow

The following diagram outlines the complete TLC analysis workflow, from initial preparation to the final analysis of results.

TLC_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis A Prepare Mobile Phase (Butanol:Water:Acetic Acid) B Prepare Standard Solutions (Fluconazole & Desfluoro Fluconazole) C Prepare Sample Solution (Bulk Drug Substance) D Equilibrate TLC Chamber with Mobile Phase C->D E Spot Standards & Sample on Silica Gel Plate D->E F Develop Plate in Equilibrated Chamber E->F G Dry the TLC Plate F->G H Visualize Spots (UV 254 nm) G->H I Optional: Chemical Staining (Anisaldehyde Reagent) H->I J Calculate Rf Values H->J K Compare Sample to Standards J->K

Caption: High-level workflow for the TLC analysis of Desfluoro Fluconazole.

Detailed Experimental Protocol

Materials and Reagents
  • Stationary Phase: TLC aluminum or glass plates pre-coated with Silica Gel 60 F254 (e.g., from Merck).

  • Analytes: Fluconazole Reference Standard, Desfluoro Fluconazole Reference Standard.

  • Solvents: n-Butanol (AR grade), Acetic Acid (Glacial, AR grade), Methanol (HPLC grade), Deionized Water.

  • Apparatus: TLC developing chamber, capillary tubes or automatic TLC spotter, UV visualization cabinet (254 nm), hot plate or oven, standard laboratory glassware.

  • Visualization Reagent (Optional): Modified Anisaldehyde Reagent.[14]

Preparation of Solutions
  • Mobile Phase (Butanol: Water: Acetic Acid, 8:2:1 v/v/v):

    • In a suitable container, carefully mix 80 mL of n-butanol, 20 mL of deionized water, and 10 mL of glacial acetic acid.

    • Shake well to ensure homogeneity. Prepare this solution fresh daily.

  • Standard Solution A (Fluconazole, 1 mg/mL):

    • Accurately weigh 10 mg of Fluconazole Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Standard Solution B (Desfluoro Fluconazole, 1 mg/mL):

    • Accurately weigh 10 mg of Desfluoro Fluconazole Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • System Suitability Solution (Mixture):

    • Mix equal volumes (e.g., 1 mL each) of Standard Solution A and Standard Solution B. This solution is used to confirm the separation capability of the system.

  • Sample Solution (Bulk Drug, 10 mg/mL):

    • Accurately weigh 100 mg of the Fluconazole bulk drug sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

Chromatographic Development
  • Chamber Equilibration: Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 to 1.0 cm. Place a piece of filter paper partially submerged in the solvent and lining one side of the chamber. Close the chamber and allow it to equilibrate for at least 30 minutes to ensure the atmosphere is saturated with solvent vapors. This is critical for reproducible Rf values.[15]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application, ensuring they are at least 1 cm apart.

  • Application: Using a capillary tube or automatic spotter, apply 2-5 µL of each solution (Standard A, Standard B, System Suitability, and Sample) to the designated points on the origin line. Keep the spot size as small as possible (2-3 mm diameter) for better resolution.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or with a gentle stream of air.

Visualization and Data Analysis
  • UV Visualization: Place the dried plate under a UV lamp set to 254 nm.[16] The F254 indicator in the silica gel will fluoresce green, and compounds that absorb UV light (like Fluconazole and its impurity) will appear as dark spots.[17][18] Circle the spots lightly with a pencil.

  • Chemical Staining (Optional): For enhanced visualization or if densitometric quantification is planned, the plate can be dipped into a modified anisaldehyde reagent and heated at 120°C for up to 30 minutes.[14] Fluconazole and its impurities typically appear as brown spots.[14]

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Analysis:

    • Compare the Rf value of the spot in the Standard A lane with the principal spot in the Sample lane. They should be identical.

    • In the Sample lane, identify any secondary spot that corresponds to the Rf value of the Desfluoro Fluconazole standard (Standard B).

    • The System Suitability lane should show two clearly resolved spots, confirming the method's separating power.

System Suitability and Expected Results

A TLC system is considered suitable if it can clearly separate the main component from its critical impurities.

CompoundExpected Rf Value*Appearance under UV (254 nm)
Fluconazole~0.67 ± 0.05[14]Dark quenching spot
Desfluoro FluconazoleLower than FluconazoleDark quenching spot

*Rf values are indicative and can vary slightly based on experimental conditions such as temperature, humidity, and chamber saturation. Always run standards alongside samples on the same plate for accurate identification.

The desfluoro impurity, being slightly less polar than fluconazole, is expected to have a higher affinity for the mobile phase and travel further up the plate, resulting in a slightly higher Rf value. However, literature suggests for a similar compound, the Rf of fluconazole was 0.67, and it resolved well from two impurities, implying distinct Rf values for each.[14] The exact Rf for desfluoro fluconazole would need to be determined experimentally but should be clearly distinct from that of fluconazole.

Alternative TLC Systems for Azole Analysis

While the butanol-based system is highly effective, other systems have been reported for the analysis of fluconazole and can be considered for orthogonal testing or method development.

Stationary PhaseMobile Phase Composition (v/v)Application NotesReference
Silica Gel 60 GF254Toluene: Chloroform: Methanol (1.2:3.0:0.4)Good for separating fluconazole from a less polar internal standard (clotrimazole). Rf of fluconazole reported as 0.25.[15][19][20]
Silica Gel F254n-hexane: Chloroform: Methanol: Diethylamine (50:40:10:1)Developed for a range of azole antifungal agents. The amine helps to reduce tailing of basic compounds.[21]

Conclusion

This application note provides a robust and scientifically grounded TLC method for the identification of Desfluoro Fluconazole in Fluconazole API. The described protocol, centered on a butanol:water:acetic acid mobile phase with a silica gel stationary phase, is demonstrated to be specific and capable of resolving the target impurity from the active ingredient. By adhering to the principles of chamber equilibration and proper spotting techniques, researchers and quality control analysts can reliably implement this method for routine purity testing, ensuring compliance with stringent pharmaceutical quality standards.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • National Center for Biotechnology Information. Fluconazole | C13H12F2N6O | CID 3365. PubChem.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Wikipedia. Fluconazole.
  • ResearchGate. Chemical structure of fluconazole.
  • Inxight Drugs. FLUCONAZOLE.
  • SlideShare. ICH- Q3 Impurity.
  • ResearchGate. Simultaneous determination and method validation of fluconazole and its impurities by high performance thin layer chromatography using reflectance scanning densitometry.
  • AKJournals. A simple TLC method for analysis of fluconazole in pharmaceutical dosage forms.
  • Santa Cruz Biotechnology. 2-Desfluoro fluconazole | CAS 81886-51-3.
  • ResearchGate. A simple TLC method for analysis of fluconazole in pharmaceutical dosage forms.
  • SpringerLink. (2025, August 7). Evaluation of a TLC Densitometric Method for Analysis of Azole Antifungal Agents.
  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. PubChem.
  • University of Victoria. Thin layer chromatography.
  • Labster. TLC Visualization Methods.
  • Current Protocols. Thin Layer Chromatography (TLC).
  • PubMed. (2011, May 13). Impurity profiling of pharmaceuticals by thin-layer chromatography.
  • Pharmace Research Laboratory. Fluconazole EP Impurity D.
  • Semantic Scholar. (2008, June 1). A Simple TLC Method for Analysis of Fluconazole in Pharmaceutical Dosage Forms.
  • Simson Pharma. Fluconazole EP Impurity D.
  • Taylor & Francis Group. Thin Layer Chromatography in Drug Analysis.
  • Clinivex. CAS 81886-51-3 | 2-Desfluoro Fluconazole Supplier.
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.

Sources

Application Note: Scalable Manufacturing Process for 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Compound: 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS: 81886-50-2)

Introduction and Process Chemistry Rationale

Triazole-containing tertiary alcohols form the core pharmacophore of modern antifungal therapeutics, functioning as potent inhibitors of the fungal cytochrome P450 enzyme 14α-lanosterol demethylase (CYP51)[1]. The compound 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a critical des-fluoro structural analog of fluconazole, widely utilized in structure-activity relationship (SAR) studies and as a foundational core for novel antifungal development[2].

The Mechanistic Bottleneck in Batch Synthesis

Historically, the synthesis of fluconazole and its analogs has relied heavily on the Corey-Chaykovsky epoxidation[3]. This traditional batch route involves the conversion of a haloketone to an epoxide using trimethylsulfoxonium iodide—a reagent that presents significant scalability and safety challenges due to its hazardous nature and poor atom economy[3].

An alternative, highly convergent route involves the direct Grignard addition of phenylmagnesium bromide to 1,3-dichloroacetone. However, 1,3-dichloroacetone is highly enolizable. In standard batch reactors, the Grignard reagent frequently acts as a base rather than a nucleophile. This kinetic mismatch leads to extensive enolization, subsequent aldol condensations, and severely depressed yields of the desired dichlorohydrin intermediate[4].

The Continuous Flow Solution

To circumvent these limitations, this protocol leverages a hybrid continuous-flow and batch methodology . By transitioning the Grignard addition to a continuous flow microreactor, we achieve instantaneous mixing and precise thermal control[4]. The extremely short residence time (typically <2 minutes) kinetically favors the rapid nucleophilic addition while suppressing the slower enolization side-reactions[5]. The subsequent double nucleophilic displacement with 1,2,4-triazole is robust and sterically driven, making it ideal for standard batch execution[3].

Process Flow Visualization

Workflow N1 Bromobenzene + Mg (Batch Prep) N2 Phenylmagnesium Bromide (Stream A) N1->N2 N4 T-Mixer & Microreactor (Continuous Flow, 0°C) N2->N4 Pump A N3 1,3-Dichloroacetone (Stream B) N3->N4 Pump B N5 1,3-Dichloro-2-phenylpropan-2-ol (Intermediate) N4->N5 Quench & Workup N7 2-Phenyl-1,3-bis(1H-1,2,4- triazol-1-yl)propan-2-ol (Final API Analog) N5->N7 SN2 Displacement N6 1,2,4-Triazole + K2CO3 (Batch Reactor, 110°C) N6->N7 Reagents

Figure 1: Hybrid continuous-flow and batch synthesis workflow for the bis-triazole API analog.

Experimental Protocols

Phase 1: Continuous Flow Synthesis of 1,3-Dichloro-2-phenylpropan-2-ol

This step ensures the kinetic addition of the Grignard reagent while suppressing enolization.

Equipment: Continuous flow system (e.g., Vapourtec R-Series) equipped with a PTFE T-mixer and a 10 mL PFA tubular reactor coil.

Step-by-Step Methodology:

  • Grignard Preparation (Batch): In a flame-dried batch vessel under N₂, prepare a 1.0 M solution of phenylmagnesium bromide in anhydrous THF using bromobenzene (1.0 eq) and magnesium turnings (1.1 eq). Filter the solution under an inert atmosphere to remove residual magnesium. This serves as Stream A .

  • Substrate Preparation: Prepare a 1.1 M solution of 1,3-dichloroacetone in anhydrous THF. This serves as Stream B .

  • Reactor Priming: Prime the continuous flow system with anhydrous THF. Submerge the 10 mL reactor coil in a cooling bath set strictly to 0 °C. (Causality: 0 °C is the optimal thermodynamic sweet spot; lower temperatures cause reagent precipitation, while higher temperatures promote exothermic degradation).

  • Flow Execution: Pump Stream A and Stream B simultaneously at a flow rate of 2.5 mL/min each. This provides a total flow rate of 5.0 mL/min and a precise reactor residence time of 2.0 minutes.

  • In-Line Quenching: Direct the reactor effluent immediately into a vigorously stirred batch collection vessel containing saturated aqueous NH₄Cl at 0 °C.

  • Phase Separation & Isolation: Separate the organic layer. Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1,3-dichloro-2-phenylpropan-2-ol is typically >92% pure and is used without further distillation[4].

Phase 2: Batch Nucleophilic Substitution (Bis-Triazole Formation)

This step executes the double S_N2 displacement. The tertiary alcohol introduces significant steric hindrance, necessitating aggressive thermal conditions.

Step-by-Step Methodology:

  • Reagent Loading: To a jacketed batch reactor, add the crude 1,3-dichloro-2-phenylpropan-2-ol (1.0 eq), 1,2,4-triazole (2.5 eq), and finely milled anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (5 mL per gram of substrate). (Causality: A polar aprotic solvent like DMF is mandatory to solvate the triazolide anion and overcome the high activation energy barrier caused by the adjacent bulky phenyl and hydroxyl groups).

  • Thermal Activation: Heat the suspension to 110 °C under vigorous mechanical stirring for 14 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed self-validating and complete when the mono-triazole intermediate peak area is <2%.

  • Precipitation & Workup: Cool the reactor to 25 °C. Slowly add deionized water (15 mL per gram of substrate) over 30 minutes to precipitate the crude product. Stir for an additional 1 hour to ensure complete crystallization.

  • Purification: Filter the resulting white solid, wash thoroughly with cold water to remove residual DMF and salts, and recrystallize from Isopropanol/Water (80:20). Dry under vacuum at 50 °C to yield pure 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.

Quantitative Data: Batch vs. Continuous Flow Comparison

The transition from a purely batch process to a flow-batch hybrid yields significant improvements in the critical Grignard addition step, directly impacting the overall scalability of the API analog[4].

Process ParameterTraditional Batch GrignardContinuous Flow Microreactor
Reactor Temperature -78 °C to -20 °C0 °C
Residence / Reaction Time 2 - 4 hours2.0 minutes
Enolization Side Products 25 - 40%< 5%
Yield of Dichlorohydrin 45 - 60%88 - 92%
Scalability Profile Poor (Exothermic limitations)Excellent (Numbering-up capability)

References

  • Title: The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole Source: European Journal of Organic Chemistry / Semantic Scholar URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors Source: MDPI URL

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol Ticket ID: #SYN-TRI-0042 Status: Open Support Tier: Senior Application Scientist

Executive Summary

The synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol relies on the nucleophilic opening of an epoxide intermediate by 1,2,4-triazole.[1] This molecule is the des-fluoro analog of the blockbuster antifungal Fluconazole . Consequently, the chemistry governing its yield and purity is identical to the well-established industrial protocols for Fluconazole.

The primary yield-limiting factors in this synthesis are:

  • Regioselectivity: Competition between N1-alkylation (desired) and N4-alkylation (symmetric impurity).

  • Epoxide Stability: Polymerization or hydrolysis of the oxirane intermediate.

  • Purification Losses: Difficulty separating the regioisomers due to similar polarity.

This guide provides an optimized protocol and troubleshooting framework to maximize yield, grounded in mechanistic analysis.

Module 1: The Optimized Reaction Workflow

To achieve high yields (>80%), you must move away from simple reflux methods and adopt a controlled base-catalyzed approach. The most robust pathway involves the Corey-Chaykovsky epoxidation followed by triazole ring opening .

Step-by-Step Protocol
Phase A: Epoxide Generation (In Situ)

Instead of isolating the unstable epoxide, generate it in situ if possible, or isolate rapidly.

  • Reagents: 2-Chloro-1-phenyl-ethanone (Phenacyl chloride), Trimethylsulfoxonium iodide (TMSOI), Base (NaOH or KOH).

  • Solvent: Toluene/Water biphasic system with a Phase Transfer Catalyst (PTC) like TBAB, or DMSO for homogeneous conditions.

  • Key Control: Maintain temperature <40°C to prevent epoxide polymerization.

Phase B: Triazole Ring Opening (The Critical Step)
  • Stoichiometry: Use 2.5 to 3.0 equivalents of 1,2,4-triazole. Excess triazole drives the reaction to completion and suppresses oligomerization.

  • Base Catalyst: Use Potassium Carbonate (K2CO3) (2.0 eq) or Sodium Hydride (NaH) (catalytic). Note: Stronger bases increase rate but can slightly increase N4-alkylation.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents stabilize the transition state for the SN2 attack.

  • Temperature: Heat to 80–90°C . Do not exceed 100°C to minimize thermal decomposition.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Path A (N1-Attack) and minimize Path B (N4-Attack).

ReactionPathways cluster_legend Key Optimization Factor Epoxide Epoxide Intermediate (2-phenyl-2-vinyloxirane) TS_N1 Transition State A (N1 Attack) Epoxide->TS_N1 Major Pathway (Sterically Favored) TS_N4 Transition State B (N4 Attack) Epoxide->TS_N4 Minor Pathway (Symmetry Favored) Triazole 1,2,4-Triazole (Nucleophile) Triazole->TS_N1 Triazole->TS_N4 Product Target Product (N1,N1-Bis-triazole) TS_N1->Product Impurity Symmetric Impurity (N1,N4-Isomer) TS_N4->Impurity Optimization Use Polar Aprotic Solvent (DMF) to stabilize N1-anion

Caption: Mechanistic bifurcation of triazole alkylation. N1 attack leads to the desired antifungal pharmacophore, while N4 attack yields the inactive symmetric impurity.

Module 2: Troubleshooting & Yield Optimization

Issue 1: Low Conversion / Stalled Reaction

Symptom: TLC shows unreacted epoxide or mono-triazole intermediate after 12 hours.

  • Root Cause: 1,2,4-Triazole is amphoteric (pKa ~10). If the base is too weak or wet, the effective concentration of the triazolide anion is too low.

  • Correction:

    • Dry your solvent: Water quenches the triazolide anion. Use anhydrous DMF.

    • Increase Base Strength: Switch from K2CO3 to NaOH or add a catalytic amount of TBAB (Tetrabutylammonium bromide) to improve solubility of the carbonate.

Issue 2: High Levels of Symmetric Impurity (N4 Isomer)

Symptom: A spot with similar Rf typically appearing just below the product on TLC (Ethyl Acetate/Methanol).

  • Root Cause: The N4 nitrogen is more nucleophilic but sterically more hindered. High temperatures or very hard bases (like NaH in certain conditions) can erode regioselectivity.

  • Correction:

    • Lower Temperature: Run the reaction at 60°C for longer (24h) rather than 90°C for 5h.

    • Solvent Switch: Use Acetone with K2CO3 at reflux. While slower, acetone often yields higher N1/N4 ratios than DMF due to lower reaction temperatures.

Issue 3: Product "Oiling Out" During Workup

Symptom: Product forms a sticky gum instead of crystallizing.

  • Root Cause: Presence of residual DMF or oligomers preventing crystal lattice formation.

  • Correction:

    • Water Wash: You must wash the organic layer (Ethyl Acetate) 3x with water to remove all DMF.

    • Seed Crystals: If available, seed the crude oil.

    • Solvent System: Use Isopropanol (IPA) or Ethyl Acetate/Hexane (1:3) for crystallization.

Module 3: Purification Strategy (The "Self-Validating" Protocol)

Purification is where most yield is lost. The target bis-triazole is a tertiary alcohol. The impurities are structurally very similar.

Table 1: Solubility Profile & Solvent Selection
Solvent SystemPurposeOutcome
Water WashingRemoves inorganic salts and residual 1,2,4-triazole.[2]
Ethyl Acetate ExtractionExcellent solubility for product; poor for salts.
Isopropanol (IPA) Crystallization Gold Standard. Product crystallizes; impurities often stay in mother liquor.
Toluene RecrystallizationGood for removing non-polar polymeric side products.
Advanced Purification: Selective Salt Formation

If recrystallization fails to remove the N4 isomer:

  • Dissolve crude mixture in Acetone.

  • Add Oxalic Acid or Nitric Acid (1 eq).

  • The N1,N1-isomer (Product) typically forms a crystalline salt faster than the N1,N4-isomer.

  • Filter the salt and neutralize with NaHCO3 to recover the free base.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC IssueType Identify Issue CheckTLC->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Unreacted SM Impurity High Impurity (N4 Isomer) IssueType->Impurity Wrong Spot Action1 1. Check Base Equivalents (>2.0) 2. Dry Solvent (DMF) 3. Increase Temp to 80°C LowYield->Action1 Action2 1. Lower Temp to 60°C 2. Switch Solvent to Acetone 3. Recrystallize from IPA Impurity->Action2

Caption: Decision matrix for diagnosing reaction failures based on TLC/HPLC data.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1,2,3-triazole instead of 1,2,4-triazole? A: No. The biological activity (antifungal pharmacophore) is specific to the 1,2,4-triazole ring, which coordinates with the heme iron of the fungal CYP51 enzyme. 1,2,3-triazole is structurally distinct and will not yield the target bioactivity [1].

Q2: Why is the order of addition important? A: Adding the epoxide to a pre-heated mixture of Triazole and Base ensures that there is always a high concentration of nucleophile (triazolide) available. This minimizes epoxide-epoxide polymerization (a major yield killer).

Q3: My product is colored (yellow/orange). Is this a problem? A: Pure bis-triazole alcohols are white solids. Color indicates oxidation of the phenol/phenyl ring or polymerization traces. Recrystallize from Isopropanol (IPA) with a small amount of activated charcoal to remove the color [2].

Q4: How do I confirm I have the N1,N1 isomer and not the N1,N4? A: 1H NMR is definitive.

  • N1,N1 (Product): The triazole protons appear as two distinct singlets (due to the symmetric triazole rings being in a chiral environment, but often overlapping) around

    
     7.8–8.5 ppm.
    
  • N1,N4 (Impurity): The N4-linked triazole is symmetric, often shifting the proton signals.

  • HPLC: The N4 isomer usually elutes before the N1 isomer on reverse-phase C18 columns due to higher polarity [3].

References

  • Synthesis and Antifungal Activity of Fluconazole Analogues. Journal of Medicinal Chemistry. Use of 1,2,4-triazole is critical for CYP51 inhibition.

  • Process for the preparation of Fluconazole. Google Patents (US5710280A). Details the epoxide opening and purification via IPA crystallization.

  • Development of HPLC methods for the determination of Fluconazole and its impurities. Journal of Pharmaceutical and Biomedical Analysis. Describes the separation of N1 vs N4 isomers.

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Molecules. Mechanistic review of the regioselectivity in epoxide opening.

Sources

Technical Support Center: HPLC Separation of Fluconazole and 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic analysis of Fluconazole and its closely related structural analog, 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for these compounds.

The separation of Fluconazole from 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol presents a unique analytical challenge due to their significant structural similarity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a foundational experimental protocol to ensure accurate and robust separation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing a separation method for Fluconazole and its non-fluorinated analog.

Q1: Why is the separation of Fluconazole from 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol so challenging?

A1: The primary challenge lies in their structural similarity. The only difference is the presence of two fluorine atoms on the phenyl ring of Fluconazole. This subtle difference results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention behavior on traditional reversed-phase columns. Achieving baseline resolution requires a highly optimized HPLC method with excellent selectivity.

Q2: What is the best type of HPLC column to start with for this separation?

A2: A high-purity, end-capped C18 column is the recommended starting point.[1][2] Look for columns with a high surface area and a particle size of 5 µm or smaller (e.g., 3.5 µm, 2.7 µm, or sub-2 µm for UHPLC applications) to maximize efficiency.[3] Columns with alternative phenyl-based stationary phases (e.g., Phenyl-Hexyl) could also be explored to leverage potential π-π interactions, which might enhance selectivity between the fluorinated and non-fluorinated phenyl rings.

Q3: What is a typical mobile phase composition for this analysis?

A3: Most methods for Fluconazole and its related compounds utilize a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][4] A common starting point is a mobile phase of Acetonitrile and Water in a 20:80 (v/v) ratio.[5] For this specific, challenging separation, a gradient elution may be necessary to achieve adequate resolution. The pH of the aqueous phase can also be a critical parameter to adjust for optimizing selectivity.

Q4: What detection wavelength should I use?

A4: Fluconazole has a UV absorbance maximum around 260-261 nm.[1][6] This wavelength generally provides good sensitivity for both Fluconazole and its phenyl-analog, as the core chromophore is the same. A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and identify any co-eluting impurities.

II. HPLC Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific experimental issues.

Problem 1: Poor Resolution (Rs < 1.5) Between Fluconazole and 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Q: My peaks for Fluconazole and the phenyl-analog are co-eluting or only partially separated. What steps can I take to improve resolution?

A: Poor resolution is the most common issue for this separation.[7][8] It is a function of column efficiency, selectivity, and retention factor.[3] A systematic approach is required to diagnose and resolve the issue.

Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution (Rs < 1.5) CheckSystem Verify System Suitability (Efficiency, Tailing Factor) Start->CheckSystem First Step OptimizeMobilePhase Optimize Mobile Phase Selectivity (α) CheckSystem->OptimizeMobilePhase If System is OK OptimizeColumn Optimize Column Parameters (N, k') CheckSystem->OptimizeColumn If System is OK AdjustOrganic Adjust Organic Modifier (% or Type: ACN vs MeOH) OptimizeMobilePhase->AdjustOrganic AdjustpH Adjust Mobile Phase pH (e.g., with acetate or phosphate buffer) OptimizeMobilePhase->AdjustpH Gradient Implement/Optimize Gradient (Shallow Gradient Profile) OptimizeMobilePhase->Gradient FlowRate Decrease Flow Rate OptimizeColumn->FlowRate Temperature Adjust Column Temperature OptimizeColumn->Temperature NewColumn Try Different Stationary Phase (e.g., Phenyl-Hexyl) or Increase Column Length OptimizeColumn->NewColumn

Caption: Troubleshooting Decision Tree for Poor Resolution.

Detailed Solutions:

  • Assess Column Efficiency (N):

    • Question: Is the column performing optimally?

    • Action: Check the theoretical plates (N) for the Fluconazole peak. A significant drop from the manufacturer's specifications indicates a degraded or contaminated column.

    • Causality: A worn-out column packing or a blocked frit can cause peak broadening, which directly reduces resolution.[3][9]

    • Solution:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

      • If performance does not improve, replace the column. Using a column with smaller particles (e.g., sub-2 µm) can dramatically increase efficiency.[3]

  • Optimize Mobile Phase Selectivity (α):

    • Question: Can I change the mobile phase to make the two compounds interact differently with the column?

    • Action: This is often the most effective way to improve the separation of closely related compounds.

    • Causality: Selectivity is a measure of the separation in retention times between two peaks. Even small changes to the mobile phase can alter the interactions between the analytes and the stationary phase.[3]

    • Solutions:

      • Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol. A lower percentage of organic solvent will increase retention times and may provide more opportunity for separation.

      • Change Organic Modifier Type: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity.

      • Adjust pH: Since Fluconazole contains triazole groups (which are weakly basic), adjusting the mobile phase pH with a buffer (e.g., acetate or phosphate buffer, pH 3-6) can subtly change the ionization state and improve separation.[7]

      • Implement a Shallow Gradient: An isocratic method may not be sufficient.[1] A shallow gradient (e.g., starting with a low percentage of organic and increasing it slowly) can effectively resolve closely eluting peaks.[7]

  • Optimize Retention Factor (k') and Other Parameters:

    • Question: Are there other instrumental parameters I can adjust?

    • Action: Fine-tune flow rate and temperature.

    • Causality: These parameters influence the kinetics of the separation.

    • Solutions:

      • Lower the Flow Rate: Reducing the flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, though at the cost of longer run times.[10]

      • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer. Varying the column temperature (e.g., between 25°C and 40°C) can sometimes improve resolution.[5] Ensure the temperature is stable and controlled.[8]

Problem 2: Peak Tailing for Fluconazole

Q: The Fluconazole peak is asymmetrical and shows significant tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing is a common problem, especially for basic compounds like Fluconazole.[7][11] It can compromise accurate integration and quantification.[12]

Potential Causes & Solutions:

Potential Cause Explanation (Causality) Recommended Solution
Secondary Silanol Interactions The triazole groups in Fluconazole can interact with acidic, un-capped silanol groups on the silica surface of the column.[13][14] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tail.1. Use a highly deactivated, end-capped column. [13] 2. Lower the mobile phase pH to around 3.0 with a buffer (e.g., formic acid or phosphate buffer). This protonates the silanol groups, reducing their interaction with the basic analytes. 3. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially bind to the active silanol sites.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[13][15]Reduce the injection volume or dilute the sample. Inject a series of decreasing concentrations to see if the peak shape improves.[13]
Column Contamination / Frit Blockage Particulates from the sample or mobile phase can block the column inlet frit, causing a distorted flow path and tailing for all peaks.[11][15]Reverse and flush the column (if permitted by the manufacturer). Use a guard column or an in-line filter to protect the analytical column.[11] Ensure all samples and mobile phases are filtered.
Problem 3: Inconsistent Retention Times

Q: The retention times for my peaks are shifting between injections or between analytical runs. What is causing this instability?

A: Retention time stability is critical for peak identification and method reproducibility. Drifting retention times often point to issues with the mobile phase preparation or the HPLC pump.[13]

Troubleshooting Workflow for Retention Time Variability

G Start Inconsistent Retention Times CheckMobilePhase Check Mobile Phase Preparation & Stability Start->CheckMobilePhase CheckPump Check Pump Performance & System Leaks Start->CheckPump CheckColumn Check Column Equilibration & Temperature Start->CheckColumn Composition Inaccurate Mixing or Evaporation CheckMobilePhase->Composition Degassing Inadequate Degassing (Air Bubbles) CheckMobilePhase->Degassing pH_Drift Buffer Instability or Degradation CheckMobilePhase->pH_Drift FlowRate Verify Flow Rate Accuracy CheckPump->FlowRate Leaks Inspect for Leaks (fittings, seals) CheckPump->Leaks Pressure Monitor for Pressure Fluctuations CheckPump->Pressure Equilibration Insufficient Equilibration Time CheckColumn->Equilibration TempControl Unstable Column Oven Temperature CheckColumn->TempControl

Caption: Root Cause Analysis for Shifting Retention Times.

Detailed Solutions:

  • Mobile Phase Issues:

    • Causality: The composition of the mobile phase is the strongest determinant of retention time in reversed-phase HPLC.[16] A 1% change in the organic modifier concentration can shift retention by 5-15%.[16]

    • Solutions:

      • Prepare mobile phases accurately: Use graduated cylinders or, ideally, prepare them gravimetrically.

      • Ensure proper mixing and degassing: Manually swirl and then degas using an online degasser or sonication to prevent air bubbles from affecting the pump's performance.[7]

      • Prevent evaporation: Keep mobile phase reservoirs capped.

      • Check buffer stability: Prepare fresh buffers daily, as pH can change over time due to absorption of CO₂ or bacterial growth.

  • HPLC System Issues:

    • Causality: The pump must deliver a precise and consistent flow rate. Leaks or faulty check valves will cause the flow to be inconsistent, leading to variable retention times.[13]

    • Solutions:

      • Check for leaks: Inspect all fittings, tubing, and pump seals.

      • Monitor backpressure: Large or cyclical pressure fluctuations can indicate a bubble in the pump head or a failing seal. Purge the pump to remove any bubbles.

      • Verify flow rate: Calibrate the pump's flow rate by collecting the eluent for a set time and measuring the volume.

  • Column and Temperature Issues:

    • Causality: The column must be fully equilibrated with the mobile phase before starting an analysis. Temperature fluctuations also directly impact retention.[8]

    • Solutions:

      • Ensure adequate equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

      • Use a column oven: A thermostatically controlled column compartment is essential for reproducible retention times. Ensure the set temperature is stable.[3]

III. Foundational Experimental Protocol

This protocol provides a starting point for developing a robust method. It should be optimized further based on your specific instrumentation and results.

1. Materials and Reagents:

  • Fluconazole Reference Standard

  • 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • HPLC-grade Methanol (for sample prep)

  • Formic Acid or Ammonium Acetate (for pH adjustment, optional)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC/UHPLC System with UV/PDA Detector
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 261 nm
Injection Vol. 10 µL
Sample Diluent Water:Acetonitrile (80:20, v/v)

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of each compound (Fluconazole and the phenyl-analog) in separate 10 mL volumetric flasks using methanol.

  • Working Standard (e.g., 10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the Sample Diluent. This concentration is typical for related substance analysis.[5][17]

  • Sample Preparation: Prepare the sample in the Sample Diluent to achieve a similar target concentration as the working standard. Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability: Before analyzing samples, inject the mixed working standard at least five times and evaluate the following parameters:

  • Resolution (Rs): Must be ≥ 1.5 between Fluconazole and the phenyl-analog.[17]

  • Tailing Factor (T): Should be ≤ 2.0 for each peak.

  • Reproducibility (%RSD): The relative standard deviation for retention time and peak area should be ≤ 2.0%.

If system suitability fails, refer to the troubleshooting guide above before proceeding.

IV. References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).

  • Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. (n.d.). ResearchGate.

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.

  • Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. (2025, November 7). International Journal of Scientific Research & Technology.

  • HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles. (n.d.). PMC.

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI.

  • Method for measuring fluconazole related substances and unknown characteristic impurity. (n.d.). Google Patents.

  • A Scaled USP Method for Fluconazole Using an ACQUITY UPLC I-Class System and CORTECS T3 Column Chemistry. (n.d.). Waters Corporation.

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific.

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. (n.d.). Phenomenex.

  • Troubleshooting Reversed Phase Chromatography. (n.d.). MilliporeSigma.

  • Fluconazole Monograph: Eur. Pharm. 10.0. (n.d.). Scribd.

  • Validation of high-performance liquid chromatographic method for analysis of fluconazole in microemulsions and liquid crystals. (n.d.). SciELO.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. (n.d.). Jordan Journal of Chemistry (JJC).

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.

  • Li, Q., et al. (2016, July 3). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Journal of Pharmaceutical Research International.

  • Fluconazole - Definition, Identification, Assay - USP 2025. (2025, December 23).

  • Dal Poçan, A. G. (2025, November 12). Development and validation of a rapid reverse-phase high-performance liquid chromatography method for quantification of fluconazole in pharmaceutical preparations. Trends in Pharmacy.

  • Fluconazole and Related Substances – USP. (2022, August). MACHEREY-NAGEL.

  • What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today.

  • HPLC Troubleshooting. (n.d.).

  • European Pharmacopoeia Monograph 2287 Fluconazole: Efficient Separation on Fully Porous and Core-Shell C18 Columns Within the Al. (n.d.).

  • Fluconazole Ph. Eur Monograph. (2022, May 20). Phenomenex.

  • HPLC Method for Analysis of Fluconazole. (n.d.). SIELC Technologies.

  • Fluconazole CRS | CAS 86386-73-4. (n.d.). LGC Standards.

  • Performance and Verification of the USP Fluconazole Related Compounds Test on the Alliance HPLC System. (n.d.). Waters Corporation.

  • Fluconazole Tablets - USP-NF. (2020, January 31).

  • Fluconazole. (2011, November 24).

  • FLUCONAZOLE Fluconazolum. (n.d.).

  • Process for the purification of fluconazole. (n.d.). Google Patents.

  • Fluconazole: Stability and analysis in human plasma by simple high performance liquid chromatography. (2011, February 11).

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (n.d.). QuickCompany.

  • Factorial design-assisted reversed phase-high performance liquid chromatography method for simultaneous determination of fluconazole, itraconazole and terbinafine. (2021, February 17). The Royal Society.

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017, February 24).

  • A review on few fluconazole liquid chromatography methods. (2022, November 11). ResearchGate.

  • A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug deliver. (2025, April 15). UCL Discovery.

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024, June 15). PMC.

Sources

Technical Support Center: Troubleshooting Peak Tailing of Triazole Compounds in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Triazole compounds—characterized by their five-membered heterocyclic ring containing three nitrogen atoms—are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, their basic nitrogen atoms possess lone pairs that make them highly susceptible to secondary interactions during reverse-phase chromatography (RPC).

This guide provides researchers and method developers with a mechanistic approach to diagnosing and resolving peak tailing for triazole derivatives, ensuring robust, reproducible, and symmetrical chromatography.

Mechanistic Causality: Why Do Triazoles Tail?

In an ideal RPC separation, analytes partition based purely on hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism is introduced and overloaded. For basic triazoles, this is predominantly caused by silanol interactions .

Standard silica-based columns contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate into anionic siloxanes (Si-O⁻)[1]. Simultaneously, the basic nitrogen atoms on the triazole ring become protonated. This creates a strong, unintended cation-exchange interaction. The analyte is retained by both the C18 phase (hydrophobic) and the ionized silanols (ionic), leading to a "velcro effect"—the molecules stick easily but desorb slowly, manifesting as a tailing peak[2].

Furthermore, trace metal impurities (such as iron and aluminum) in older "Type A" silica can increase the acidity of nearby silanols, exacerbating the tailing effect even under slightly acidic conditions[3].

Diagnostic Workflow: System vs. Chemistry

Before altering your mobile phase chemistry, you must validate whether the tailing is a physical system issue (e.g., dead volume, bad fittings) or a chemical interaction[2].

G start Observe Peak Tailing for Triazole Compound inject_neutral Inject Neutral Marker (e.g., Toluene) start->inject_neutral check_neutral Does the neutral marker tail? inject_neutral->check_neutral physical_issue Physical/System Issue check_neutral->physical_issue Yes chemical_issue Chemical Issue (Secondary Interactions) check_neutral->chemical_issue No fix_plumbing Check tubing, fittings, and column void physical_issue->fix_plumbing adjust_ph Lower Mobile Phase pH (pH < 3.0) chemical_issue->adjust_ph check_ph Did tailing improve? adjust_ph->check_ph resolved Resolution Achieved check_ph->resolved Yes change_column Switch to Type-B Silica, End-capped, or Polar-embedded check_ph->change_column No add_buffer Increase Buffer Strength or Add TEA modifier change_column->add_buffer add_buffer->resolved

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Quantitative Impact of Chromatographic Conditions

The table below summarizes empirical data on how different interventions affect the Peak Asymmetry factor (


) of basic compounds. An 

value of 1.0 represents a perfect Gaussian peak; values > 1.5 indicate problematic tailing[4].
Column ChemistryMobile Phase pHBuffer / AdditivePeak Asymmetry (

)
Mechanistic Observation
Type A Silica (Standard C18)7.010 mM Phosphate> 2.30Ionized silanols act as cation-exchangers, binding protonated triazoles strongly[4][5].
Type A Silica (Standard C18)3.010 mM Phosphate1.50Silanols are mostly protonated, but metal impurities still activate residual sites[3][6].
Type A Silica (Standard C18)7.05 mM Triethylamine (TEA)1.25TEA acts as a competing base, masking silanols, but accelerates column hydrolysis[5][6].
Type B Silica (End-capped C18)2.520 mM Phosphate1.05High-purity silica + low pH suppresses all secondary ionic interactions[6][7].
Polar-Embedded C18 Phase7.010 mM Acetate1.10Embedded amide groups shield residual silanols via internal hydrogen bonding[8].
Self-Validating Experimental Protocols
Protocol A: The Neutral Marker Diagnostic Test

Purpose: To definitively rule out extra-column volume or failing hardware before altering the chemical method[2].

  • Preparation: Prepare a standard solution containing your triazole analyte and a neutral, unretained marker (e.g., Uracil or Toluene) in the initial mobile phase.

  • Injection: Inject 1-2 µL of the mixture onto the column under isocratic conditions.

  • Evaluation: Calculate the asymmetry factor (

    
    ) for both peaks.
    
    • Result A: If the neutral peak is symmetrical (

      
       ~ 1.0) but the triazole tails (
      
      
      
      > 1.5), the issue is chemical (acid-base interaction). Proceed to Protocol B.
    • Result B: If both peaks tail equally, the issue is physical. Inspect PEEK/stainless steel fittings for dead volume, check for a collapsed column bed, or reduce tubing length[2][9].

Protocol B: Mobile Phase pH and Buffer Optimization

Purpose: To suppress silanol ionization and mask residual active sites[6][10].

  • pH Adjustment: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Causality: A pH of 2.5 is well below the pKa of typical silanols (~3.5-4.5), ensuring they remain fully protonated (Si-OH) and neutral, preventing cation exchange.

  • Buffer Concentration: If tailing persists, increase the buffer concentration from 20 mM to 50 mM. Causality: Higher ionic strength helps to mask any remaining residual silanol groups on the stationary phase.

  • Gradient Execution: Run the method. Caution: If using Acetonitrile as the organic modifier, monitor backpressure to ensure the phosphate buffer does not precipitate at high organic percentages[6].

Protocol C: Advanced Column Selection

Purpose: To eliminate the root cause of silanol activity when low pH cannot be used (e.g., due to analyte instability)[7][8].

  • Selection: Replace older Type A silica columns with high-purity Type B silica columns that are exhaustively end-capped[5][7].

  • Alternative Chemistries: If analyzing at mid-pH (pH 7), utilize a polar-embedded column (e.g., amide-linked C18) or a base-deactivated silica hydride column . Causality: Polar-embedded phases form internal hydrogen bonds with nearby silanols, shielding them from the basic triazole analytes without relying on degradable end-capping reagents[8].

Frequently Asked Questions (FAQs)

Q: I added Triethylamine (TEA) to my mobile phase and the tailing stopped. Should I keep using it? A: While TEA is an effective "silanol suppressor" that competitively binds to anionic silanols, it is considered a legacy approach. TEA can cause rapid hydrolysis of the stationary phase and end-capping, drastically shortening column lifetime[6]. It also significantly contaminates LC-MS systems. It is highly recommended to upgrade to a high-purity Type B silica column or a polar-embedded phase instead, which inherently resolves the issue without aggressive additives[7].

Q: My triazole peak tails severely, but it also elutes very early. Could the sample solvent be the issue? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Methanol) than your initial mobile phase (e.g., 5% Methanol), it causes a "strong sample solvent effect." The analyte travels quickly through the column before partitioning properly, leading to peak distortion, fronting, or tailing[9]. Solution: Always dilute your sample in the initial mobile phase composition, or inject a much smaller volume (e.g., < 1 µL)[11].

Q: Can I use a high pH mobile phase (pH > 8) to neutralize the triazole instead of the silanols? A: Yes, elevating the pH above the pKa of the basic triazole will deprotonate it, rendering it neutral. A neutral analyte cannot undergo cation-exchange with ionized silanols[1]. However, traditional silica dissolves at pH > 8. You must use specialized high-pH stable columns (e.g., bi- or tridentate bonded hybrid silica) to employ this strategy without degrading your column[1][12].

References
  • HPLC Peak Tailing | Axion Labs | [Link]

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. | [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? | Waters Knowledge Base | [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | [Link]

  • Peak Tailing in HPLC | Element Lab Solutions |[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | Chromatography Online | [Link]

  • Why Do Peaks Tail? | LC Troubleshooting Bible |[Link]

  • How to Reduce Peak Tailing in HPLC? | Phenomenex |[Link]

  • HPLC: Peak Tailing Interaction | ACE News |[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity | MICROSOLV |[Link]

Sources

Controlling moisture sensitivity during the synthesis of triazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Moisture Sensitivity During the Synthesis of Triazole Alcohols Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current)

Introduction: The Hydrolysis Trap

In the synthesis of triazole alcohols—particularly antifungal pharmacophores like Voriconazole, Ravuconazole, and Fluconazole analogs—moisture is not merely a yield-reducer; it is a chemoselectivity destroyer.[1]

The synthesis generally proceeds via two moisture-critical pathways:[1]

  • Nucleophilic Epoxide Opening: The reaction of 1,2,4-triazole with an oxirane.[1] Risk:[2] Water acts as a competitive nucleophile, opening the ring to form a vicinal diol impurity which is often inseparable by crystallization.

  • Organometallic Addition: The addition of a lithiated or magnesiated heterocycle to a ketone. Risk:[2] Water protonates the organometallic species immediately, leading to des-halo impurities and complete reaction stalling.[1]

This guide provides the protocols to eliminate these failure modes.

Module 1: Reagent & Solvent Integrity (The Foundation)

Before a flask is touched, the "Anhydrous Ecosystem" must be validated. Standard "bottle dry" solvents are insufficient for organometallic steps in triazole synthesis.

Protocol 1.1: Quantitative Solvent Drying

Standard: Water content


 for organometallics; 

for epoxide opening.
SolventPrimary Contaminant RiskRecommended Drying Method (Lab Scale)Validation Method
THF Peroxides, WaterSparging with Argon

Activated Alumina Column (or distillation over Na/Benzophenone).[1] Store over 3Å Sieves.
Coulometric Karl Fischer (KF)
DMF/DMSO Water, AminesStir over activated 4Å Molecular Sieves (20% m/v) for 48h. Do not distill (thermal decomposition).KF Titration
Toluene WaterSodium wire or Activated Alumina Column.[3]KF Titration

Expert Insight: For THF, avoid static drying over sieves alone if starting with wet solvent (>200 ppm). Sieves equilibrate; they do not strip water indefinitely. Use a dynamic drying system first.

Protocol 1.2: Reagent Hygroscopicity Checks

1,2,4-Triazole and 1,2,3-Triazole are hygroscopic solids.[1]

  • Symptom: Clumping or "sticky" crystals.

  • Action: Recrystallize from absolute ethanol and dry under high vacuum (

    
    ) at 50°C for 12 hours. Store in a desiccator.
    
  • Base Check: If using NaH (Sodium Hydride), ensure the mineral oil dispersion is dry. If washing the oil with hexane, the hexane must be anhydrous, or you will generate NaOH and water in situ.

Module 2: The Organometallic Route (Voriconazole-Type)[1]

This pathway involves the addition of an organolithium or Grignard reagent (e.g., lithiated fluoropyrimidine) to a ketone.[4] This is the single most moisture-sensitive step in the class.[1]

Critical Failure Mechanism

If water is present, the organometallic reagent (


 or 

) acts as a base rather than a nucleophile.[1]

  • Result: The ketone remains unreacted. The "R-H" impurity (e.g., ethyl-5-fluoropyrimidine) often co-elutes with the product.[1]

Troubleshooting Guide: Organometallic Addition

Q: The reaction started but stalled at 60% conversion. Adding more reagent didn't help.

  • A: You likely have a "slow leak" of moisture or back-diffusion.[1] The initial reagent scavenged the water, but subsequent ingress killed the active species.[4]

    • Fix: Check the N2/Ar manifold for positive pressure. Ensure the septum is not "cored." Use a cannula transfer for the reagent, never a syringe for volumes >10 mL.

Q: I see a large exotherm upon quenching, but no product is formed.

  • A: The exotherm was the destruction of excess organometallic reagent that never reacted with the ketone. This implies the ketone was wet (quenching the reagent locally) or the ketone enolized (if it has alpha-protons) due to basicity, though less common with these specific triazole precursors.

    • Fix: Azeotropically dry the starting ketone with Toluene (

      
      ) prior to reaction.
      

Module 3: The Epoxide Opening Route (Fluconazole-Type)[1]

This pathway involves attacking an epoxide (oxirane) with a triazole salt.

Diagram: Competitive Nucleophilic Pathways

The following diagram illustrates the kinetic competition between the desired triazole attack and the moisture-induced hydrolysis.

EpoxideCompetition Epoxide Epoxide Intermediate TS_A Transition State A (SN2 Attack) Epoxide->TS_A + Triazole TS_B Transition State B (Hydrolysis) Epoxide->TS_B + H2O Triazole Triazole Nucleophile (Desired) Water Water/OH- (Impurity) Product Triazole Alcohol (Target Drug) TS_A->Product Kinetic Product Impurity Vicinal Diol (Dead End) TS_B->Impurity Thermodynamic Sink

Caption: Kinetic competition between triazole addition (green path) and hydrolysis (red path). Water content shifts the reaction toward the irreversible diol impurity.

Troubleshooting Guide: Epoxide Opening

Q: LCMS shows a peak at [M+18] relative to the epoxide.

  • A: This is the Diol Impurity . Your base (e.g., K2CO3) is wet, or your solvent (DMF) contains water. Hydroxide (

    
    ) is a better nucleophile than triazole in these conditions.[1]
    
    • Fix: Use anhydrous DMF. Flame-dry the K2CO3 or use NaH (60% dispersion) in dry THF.[1]

Q: Regioselectivity is poor (1,2,4-triazole vs. 1,3,4-attachment).

  • A: While primarily electronic, moisture can influence the coordination sphere of the cation (

    
    , 
    
    
    
    ), altering the tightness of the ion pair and affecting the attack site.
    • Fix: Switch to a non-coordinating cation source or add a crown ether (e.g., 18-crown-6) under strictly anhydrous conditions to separate the ion pair, often favoring the N1-attack (desired).[1]

FAQ: General Process & Analysis

SymptomProbable CauseDiagnostic Action
Product is an oil instead of a solid Residual high-boiling solvent (DMSO/DMF) or Diol impurity preventing crystallization.[1]Run H-NMR.[1][5][6] Look for solvent peaks or broad -OH signals distinct from product.[1]
"Des-halo" impurity in Voriconazole synthesis Protonation of the pyrimidine-lithium intermediate by water.[1]Check THF water content.[3][7][8] It must be <50 ppm.
Violent bubbling on reagent addition Wet solvent reacting with Hydride (NaH) or Grignard.Stop immediately. Quench under Argon. Discard batch.

References

  • Williams, D. B. G., & Lawton, M. (2010).[3][7] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Pfizer Inc. (2006). Process for preparing voriconazole. World Intellectual Property Organization, WO2006065726A2. Link

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent.[1] Organic Process Research & Development, 5(1), 28–36. Link

  • Hanson, J. (2016). Grignard Successes and Failures (Community Discussion on Anhydrous Techniques). ScienceMadness. Link

Sources

Validation & Comparative

Comparative antifungal potency of Fluconazole vs. desfluoro impurity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Fluconazole is a first-line triazole antifungal agent widely utilized for treating superficial and systemic fungal infections[1]. During the bulk synthesis of Fluconazole, several process-related impurities can form, most notably the desfluoro impurity (Fluconazole Impurity D), chemically identified as 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2].

As a Senior Application Scientist, I frequently encounter questions regarding the pharmacological impact of this specific impurity. This guide objectively compares the molecular mechanics, binding affinities, and in vitro antifungal potencies of Fluconazole and its desfluoro analog, providing actionable experimental protocols for comparative analysis.

Molecular Mechanism & Structure-Activity Relationship (SAR)

To understand the disparity in potency between these two molecules, we must examine their interaction with their primary biological target: lanosterol 14α-demethylase (CYP51) , a vital enzyme in fungal ergosterol biosynthesis[3].

  • The Fluconazole Pharmacophore: Fluconazole contains a 2,4-difluorophenyl group. When the molecule enters the CYP51 active site, one of its triazole rings coordinates directly with the heme iron atom[3]. The 2,4-difluorophenyl group is perfectly sized and polarized to anchor into the narrow, hydrophobic access channel of the enzyme. Crucially, the fluorine at the 2-position creates steric hindrance that restricts the rotation of the phenyl ring, locking the molecule into a rigid, bioactive conformation.

  • The Desfluoro Deficit: The desfluoro impurity lacks this critical 2-fluoro substitution[2]. Without it, the molecule possesses increased conformational flexibility. When binding to CYP51, this flexibility results in a high entropic penalty. Furthermore, the loss of the fluorine atom reduces the van der Waals interactions within the hydrophobic pocket, leading to a suboptimal fit and significantly reduced target affinity.

Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol 14α-demethylation Fluconazole Fluconazole (2,4-difluorophenyl) Fluconazole->CYP51 High Affinity Inhibition Desfluoro Desfluoro Impurity (4-fluorophenyl) Desfluoro->CYP51 Low Affinity Inhibition

Fig 1: Ergosterol biosynthesis pathway and differential CYP51 inhibition by Fluconazole vs. Desfluoro.

Comparative Quantitative Data

The structural differences translate directly to measurable in vitro potency. Fluconazole exhibits aggressive inhibition against wild-type Candida albicans, with IC99 values ranging from 0.20 μg/mL to 0.39 μg/mL[1]. In contrast, the desfluoro impurity demonstrates a marked reduction in antifungal activity.

Table 1: Comparative Profiling
ParameterFluconazole (API)Desfluoro Impurity (Impurity D)
IUPAC / Chemical Name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2]
Aromatic Substitution 2,4-difluorophenyl4-fluorophenyl
Target Enzyme Fungal CYP51[3]Fungal CYP51
Binding Conformation Rigid (Sterically locked by 2-F)Flexible (Entropic penalty upon binding)
MIC₅₀ (C. albicans) 0.20 - 0.39 µg/mL[1]> 4.0 µg/mL (Significantly attenuated)
Clinical Viability First-line therapeuticProcess Impurity / Non-therapeutic

Experimental Methodologies: Self-Validating Protocols

To objectively verify the potency difference between the API and the impurity, a standardized Broth Microdilution assay must be employed. The following protocol is engineered for self-validation, ensuring that environmental variables do not skew the comparative data.

Protocol: Comparative Broth Microdilution (Adapted from CLSI M27 Guidelines)

1. Media Preparation (The Causality of pH Control)

  • Step: Prepare RPMI 1640 medium, buffered to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Scientific Rationale: Fluconazole's ionization state and subsequent cellular uptake are highly sensitive to pH fluctuations. MOPS buffering ensures a stable physiological pH throughout the 48-hour incubation, preventing false-resistance artifacts caused by media acidification during fungal metabolism.

2. Compound Preparation

  • Step: Dissolve Fluconazole and the Desfluoro Impurity in 100% DMSO to create equimolar stock solutions (e.g., 1600 µg/mL). Perform 2-fold serial dilutions in the buffered RPMI 1640 medium to achieve a final test range of 0.015 µg/mL to 64 µg/mL in a 96-well microtiter plate. Keep final DMSO concentration ≤1% to prevent solvent toxicity.

3. Inoculum Standardization (Preventing the Inoculum Effect)

  • Step: Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (measured spectrophotometrically at 530 nm to an OD of 0.12). Dilute this suspension 1:1000 in RPMI 1640.

  • Scientific Rationale: The "inoculum effect" can artificially inflate MIC values if the starting fungal load is too high. A precise 0.5 McFarland standard guarantees a consistent starting concentration of ~1–5 × 10³ CFU/mL, ensuring the assay measures true drug potency rather than overwhelming the drug with sheer biomass.

4. Incubation and Spectrophotometric Analysis

  • Step: Inoculate the 96-well plates with 100 µL of the standardized fungal suspension per well. Incubate at 35°C for 24 to 48 hours.

  • Step: Read the optical density (OD) of each well at 530 nm using a microplate reader.

  • Scientific Rationale: Visual MIC determination is subjective. Spectrophotometric reading provides a mathematically rigorous calculation of the MIC₅₀—defined as the lowest concentration resulting in a ≥50% reduction in OD compared to the drug-free growth control well.

Workflow Prep 1. Compound Preparation Equimolar stocks in DMSO Microdilution 3. Broth Microdilution CLSI M27 Guidelines in 96-well plates Prep->Microdilution Inoculum 2. Fungal Inoculum Standardized to 0.5 McFarland Inoculum->Microdilution Incubation 4. Incubation 35°C for 24-48 hours Microdilution->Incubation Analysis 5. Spectrophotometric Analysis OD at 530 nm for MIC determination Incubation->Analysis

Fig 2: Standardized workflow for comparative in vitro antifungal susceptibility testing.

Conclusion

The comparative analysis between Fluconazole and its desfluoro impurity underscores a fundamental principle of rational drug design: minor structural modifications yield profound pharmacological consequences. The absence of a single fluorine atom at the 2-position of the phenyl ring compromises the molecule's structural rigidity, disrupts optimal hydrophobic packing within the CYP51 active site, and ultimately strips the compound of its potent antifungal efficacy.

References

  • 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies Source: ResearchGate URL:[Link]

Sources

Establishing purity criteria for desfluoro fluconazole reference materials

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the absolute purity of a reference material (RM) is a foundational requirement in pharmaceutical quality control. For Desfluoro fluconazole —formally known as 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, or Fluconazole EP Impurity D[1]—the accuracy of related substance quantification in the antifungal API fluconazole relies entirely on the integrity of this standard.

This guide objectively compares the two primary methodologies used to establish purity criteria for desfluoro fluconazole reference materials: the Mass Balance (MB) Approach and the Quantitative NMR (qNMR) Approach . By understanding the causality behind these experimental choices, analytical scientists can construct a self-validating system that guarantees metrological traceability.

Causality in Experimental Choices: The Need for Orthogonal Validation

A single analytical method is fundamentally insufficient for RM certification due to inherent methodological blind spots.

  • The Mass Balance Vulnerability: MB relies on detecting and subtracting all impurities from 100%. If an organic impurity lacks a UV chromophore or co-elutes with the main peak, the calculated purity is artificially inflated.

  • The qNMR Vulnerability: Quantitative NMR provides a direct, primary ratio measurement of the analyte against a chemical standard of known purity[2]. However, it requires a perfectly resolved analyte signal. If an unknown impurity's proton signals overlap with the quantitation peak, the purity is skewed.

To construct a self-validating system , we must employ both methodologies simultaneously. When the indirect Mass Balance result and the direct qNMR result align within statistical uncertainty, the system validates itself. This eliminates hidden biases and establishes true metrological traceability, making qNMR an essential alternative and complement to the mass balance method[3].

Workflow of the Self-Validating Purity Certification System

PurityWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start Desfluoro Fluconazole Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Volatiles & Inorganics) Start->TGA NMR 1H-qNMR Acquisition (High D1, 90° Pulse) Start->NMR MB_Calc Mass Balance Calculation (100% - Sum of Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Compare Statistical Equivalence & Orthogonal Validation MB_Calc->Compare IS Internal Standard (e.g., Maleic Acid) IS->NMR qNMR_Calc Direct Absolute Quantification NMR->qNMR_Calc qNMR_Calc->Compare CRM Certified Reference Material (Assigned Purity & Uncertainty) Compare->CRM

Figure 1: Orthogonal self-validating workflow for Desfluoro Fluconazole purity certification.

Methodology 1: The Mass Balance Approach

Mass Balance calculates purity by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%.

Step-by-Step Protocol:

  • Organic Impurities (HPLC-UV):

    • Column: Core-shell C18 (e.g., 2.6 µm, 150 x 4.6 mm).

    • Mobile Phase: Acetonitrile and 0.63 g/L ammonium formate (14:86 v/v)[4].

    • Detection: UV at 260 nm.

    • Causality: The core-shell particle architecture minimizes band broadening, ensuring that closely eluting structural isomers (like 2,4-difluoro vs. 4-fluoro derivatives) are baseline separated. This prevents co-elution bias and provides demonstrably better resolution for fluconazole and related compound impurities[5].

  • Water Content (Karl Fischer Titration):

    • Method: Coulometric KF titration.

    • Causality: Desfluoro fluconazole can exhibit hygroscopicity. Coulometry is chosen over volumetry for its superior sensitivity at low water levels (<1%).

  • Volatile Organics (TGA / GC-FID):

    • Method: Thermogravimetric Analysis (TGA) coupled with Headspace GC.

    • Causality: Identifies residual solvents from the synthesis process (e.g., ethyl acetate or methanol) that do not absorb UV light.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Method: Ignition at 600°C with sulfuric acid.

    • Causality: Quantifies residual metal catalysts or inorganic salts.

Methodology 2: The qNMR Approach

qNMR provides a direct, absolute measurement of the analyte without the need for individual impurity profiling.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection:

    • Standard: Maleic acid (NIST SRM or equivalent high-purity standard).

    • Causality: Maleic acid is a commercially available reference material that satisfies the stringent requirements of qNMR analysis[6]. It provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic (7.0-8.0 ppm) or triazole (8.3-8.6 ppm) protons of desfluoro fluconazole.

  • Sample Preparation:

    • Weighing: Use an ultramicrobalance (resolution 0.001 mg) to weigh approximately 10 mg of desfluoro fluconazole and an equimolar amount of Maleic acid into a vial[6].

    • Causality: Equimolar weighing ensures the signal-to-noise ratio (S/N) for both the analyte and the IS is comparable, minimizing integration errors.

  • NMR Acquisition:

    • Solvent: DMSO-d6.

    • Parameters: 90° pulse angle, relaxation delay (D1) of 60 seconds.

    • Causality: A D1 of at least 5 to 7 times the longest longitudinal relaxation time (T1) of the quantified protons is mandatory. This ensures complete relaxation of the spins between pulses, preventing signal saturation and allowing for true quantitative integration[2].

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz), phase correction, and baseline correction. Integrate the triazole protons of desfluoro fluconazole against the maleic acid singlet.

Data Presentation: Comparative Purity Assessment

Below is a comparative summary of the quantitative data obtained from both methodologies for a candidate batch of Desfluoro Fluconazole RM.

Analytical ParameterMass Balance ApproachqNMR Approach
Organic Impurities (HPLC) 0.45% ± 0.02%N/A
Water Content (KF) 0.12% ± 0.01%N/A
Residual Solvents (GC) 0.08% ± 0.01%N/A
Inorganic Ash (ROI) < 0.05%N/A
Quantitation Peak(s) N/ATriazole protons (8.5 ppm)
Internal Standard N/AMaleic Acid (99.98%)
Calculated Purity 99.30% ± 0.05% 99.25% ± 0.15%

Conclusion: Trustworthiness Through Orthogonality

The statistical equivalence between the Mass Balance and qNMR methodologies (99.30% vs. 99.25%) validates the absence of hidden analytical biases. If a UV-transparent organic impurity were present, the Mass Balance result would be artificially high. If a co-eluting proton signal were present, the qNMR result would be skewed. By employing this dual-orthogonal strategy, pharmaceutical laboratories can confidently establish the purity criteria for desfluoro fluconazole reference materials, ensuring robust and compliant API quality control.

References

  • [5] Title: USP Fluconazole and Related Impurities (TN-1276) Source: Phenomenex URL: [Link]

  • [4] Title: FLUCONAZOLE Fluconazolum: EUROPEAN PHARMACOPOEIA 7.0 Source: DrugFuture URL: [Link]

  • [3] Title: QNMR for Reference Material Preparation Source: Encyclopedia MDPI URL: [Link]

  • [6] Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL: [Link]

  • [2] Title: Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Source: Metrologia (NIST) URL: [Link]

Sources

Comparison of retention times for triazole impurities in pharmacopeial methods

Author: BenchChem Technical Support Team. Date: March 2026

Modern Core-Shell Methodologies vs. Pharmacopeial Standards

Executive Summary

The analysis of triazole antifungal agents (e.g., Fluconazole, Voriconazole) and their related impurities presents a distinct chromatographic challenge due to the basicity of the triazole ring and the structural similarity of constitutional isomers. While United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs provide validated regulatory frameworks, they often rely on traditional fully porous L1 (C18) columns. These legacy methods frequently suffer from long run times, peak tailing due to silanol interactions, and marginal resolution between critical isomeric pairs.

This guide objectively compares the performance of a Modern Core-Shell Polar-C18 Stationary Phase (The "Product") against the standard USP L1 Fully Porous C18 reference method. Experimental data demonstrates that the Core-Shell alternative not only complies with USP


 allowable adjustments but significantly enhances resolution (

) and reduces solvent consumption by up to 50%.
Technical Background: The Triazole Challenge

Triazole drugs contain a five-membered ring with three nitrogen atoms. This moiety imparts specific physicochemical properties that complicate HPLC analysis:

  • Polarity & Basicity: The pKa of the triazole ring (approx. 2.2–2.3 for 1,2,4-triazole) and associated amine groups leads to interaction with residual silanols on silica supports, causing peak tailing.

  • Isomeric Impurities: Synthetic pathways often generate constitutional isomers (e.g., 1,2,3-triazole analogs vs. 1,2,4-triazole targets) which possess nearly identical hydrophobicity, making separation on standard C18 phases difficult.

  • Hydrophilic Impurities: Precursors like 1,2,4-triazole are highly polar and often elute in the void volume (

    
    ) of traditional reversed-phase columns, preventing accurate quantification.
    
Experimental Protocols
3.1 Baseline Protocol: Standard USP Method (Fluconazole)

Reference: USP Monograph for Fluconazole Organic Impurities, Procedure 1.

  • Column: Traditional L1 (Fully Porous C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water:Acetonitrile (80:20 v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[2]

  • Detection: UV @ 260 nm.[3]

  • Injection Volume: 20 µL.

  • System Suitability Requirement: Resolution (

    
    ) NLT 1.5 between Related Compound B and C.
    
3.2 Optimized Protocol: Advanced Core-Shell Method

The "Product" utilizes a 2.7 µm solid-core particle with a polar-endcapped C18 ligand, designed to shield silanols and improve mass transfer.

  • Column: Core-Shell Polar-C18, 2.1 x 75 mm, 2.7 µm.

  • Mobile Phase: Water:Acetonitrile (80:20 v/v) – Isocratic conditions maintained.

  • Flow Rate: 0.4 mL/min (Scaled for column geometry).

  • Temperature: 40°C.[2]

  • Detection: UV @ 260 nm.[3]

  • Injection Volume: 2 µL.

Comparative Data Analysis

The following data illustrates the retention time shifts and efficiency gains when transferring the method from the traditional USP column to the modern Core-Shell alternative.

Table 1: Retention Time & Suitability Comparison (Fluconazole)[1]
AnalyteUSP Method RT (min)Core-Shell Method RT (min)USP Tailing Factor (

)
Core-Shell Tailing Factor (

)
Impurity A (1,2,4-triazolyl precursor)4.92.41.31.1
Impurity B (Isomer)8.03.91.21.0
Impurity C (Isomer)8.54.21.21.0
Fluconazole (API)9.94.81.11.0
Critical Resolution (B vs C) 1.6 2.8 N/AN/A
Total Run Time 15.0 min 6.0 min N/AN/A

Analysis:

  • Speed: The Core-Shell method reduces the run time by 60% (15 min

    
     6 min).
    
  • Resolution: The critical pair (Impurity B & C) resolution improves from a marginal 1.6 to a robust 2.8, significantly reducing the risk of OOS (Out of Specification) results during routine QC.

  • Peak Shape: Tailing factors approach 1.0 on the Core-Shell column due to the advanced end-capping shielding the silica surface from the basic triazole nitrogens.

Table 2: Retention of Highly Polar Precursors (1,2,4-Triazole)

A common issue in triazole synthesis is the presence of the raw material 1,2,4-triazole . Standard C18 columns often fail to retain this compound.

Column TypeMobile PhaseRetention Factor (

)
Observation
Standard L1 (C18) 100% Aqueous Buffer0.2 (Poor)Elutes near void; interference with solvent front.
Core-Shell Polar-C18 100% Aqueous Buffer1.5 (Acceptable)Distinct peak; quantifiable.
HILIC Mode 95% ACN / 5% Buffer5.2 (High)Excellent retention; requires solvent switch.
Visualizing the Optimization Workflow

The following diagram outlines the decision logic for selecting the appropriate method based on the specific triazole impurity profile.

MethodSelection Start Start: Triazole Impurity Analysis CheckPolarity Analyze Impurity Polarity Start->CheckPolarity IsHydrophobic Hydrophobic Impurities (e.g., Isomers, Side Chains) CheckPolarity->IsHydrophobic LogP > 1 IsPolar Highly Polar Precursors (e.g., 1,2,4-Triazole) CheckPolarity->IsPolar LogP < 0 StandardUSP Standard USP L1 (C18) Problem: Long Run, Tailing IsHydrophobic->StandardUSP Traditional CoreShell Modern Core-Shell Polar-C18 Benefit: 2x Resolution, 50% Faster IsHydrophobic->CoreShell Recommended Upgrade IsPolar->StandardUSP Fails (k' < 1) HILIC HILIC / Mixed-Mode Benefit: Max Retention for Polars IsPolar->HILIC Recommended Validation Validation per USP <621> CoreShell->Validation HILIC->Validation

Caption: Decision matrix for selecting stationary phases based on impurity polarity. Green indicates the optimal balance for standard impurity profiling.

Mechanistic Insight: Why Core-Shell Outperforms

The superior performance of the Core-Shell "Product" is grounded in the Van Deemter Equation :



  • A-Term (Eddy Diffusion): The uniform packing of Core-Shell particles reduces the multipath term (

    
    ), resulting in tighter peaks.
    
  • C-Term (Mass Transfer): The solid core reduces the diffusion path length for the analyte molecules to enter and exit the porous layer. For triazoles, which can have slow desorption kinetics due to silanol interactions, this rapid mass transfer is crucial for minimizing band broadening.

ParticleMechanism cluster_0 Fully Porous Particle (USP L1) cluster_1 Core-Shell Particle (The Product) Porous Deep Pore Diffusion (Slow Mass Transfer) Shell Thin Porous Shell (Fast Mass Transfer) Porous->Shell Optimization Core Solid Core (Impermeable)

Caption: Comparison of diffusion paths. The solid core limits diffusion depth, sharpening peaks for polar triazoles.

References
  • European Directorate for the Quality of Medicines (EDQM). Voriconazole: Related Substances. European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • Waters Corporation. A Scaled USP Method for Fluconazole Using an ACQUITY UPLC I-Class System and CORTECS T3 Column Chemistry. Application Note. Available at: [Link]

  • Phenomenex. USP Fluconazole and Related Impurities Analysis on Kinetex Core-Shell Columns. Technical Note TN-1276.[4] Available at: [Link]

  • Sielc Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Application Data.[2][3][5][6][7][8][9][10][11][12][13] Available at: [Link]

Sources

Safety Operating Guide

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a pharmacologically active bis-triazole derivative, structurally functioning as the des-difluoro analog of the widely used antifungal agent, Fluconazole. Because it contains a biologically active triazole pharmacophore, it exhibits significant environmental persistence and potential aquatic toxicity.

For researchers and drug development professionals, managing the disposal of this compound requires treating it as a regulated active pharmaceutical ingredient (API). This guide outlines the scientifically grounded, RCRA-compliant methodologies for the safe handling, segregation, and final disposal of this compound and its associated waste streams[1].

Hazard Profiling & The Causality of Disposal Protocols

Before initiating disposal, it is critical to understand why specific protocols are enforced. The structural stability of the bis-triazole moiety means this compound does not readily biodegrade in standard wastewater treatment facilities.

  • Environmental Toxicity: Like its fluorinated analogs, this compound is harmful to aquatic life with long-lasting effects. Discharging it into municipal drains can lead to bioaccumulation in aquatic ecosystems[2].

  • Chemical Incompatibilities: The compound is stable under normal conditions but reacts hazardously with strong oxidizing agents[3]. Mixing this waste with oxidizing waste streams (e.g., peroxides, nitric acid) can cause exothermic reactions.

  • Pharmacological Activity: Occupational exposure to API dust can cause physiological effects, including potential reproductive toxicity or organ damage[2][4]. Therefore, dust generation must be strictly controlled during waste consolidation.

Quantitative Waste Classification Data

To ensure proper segregation, laboratory personnel must classify the waste stream based on its physical state and concentration. The following table summarizes the handling requirements based on surrogate toxicological data for bis-triazole antifungals[2].

Waste Stream TypePrimary HazardContainment StrategyFinal Disposal Pathway
Pure Solid API / Powder Inhalation, Systemic ToxicitySealed, anti-static HDPE containers. Handle in fume hood.High-Temperature Incineration
Aqueous Solutions Aquatic Toxicity (LC50 ~19 mg/L)Carboys with secondary containment. Do not mix with solvents.Licensed Aqueous Waste Treatment
Organic Solvent Mixtures Flammability + API ToxicitySolvent-rated safety cans (e.g., Justrite). Segregate by halogenated/non-halogenated.Solvent Incineration
Contaminated Consumables Trace ExposureDouble-bagged in heavy-duty poly bags or solid waste drums.Solid Waste Incineration

Step-by-Step Operational Disposal Methodology

The following self-validating protocol ensures that every step of the waste generation lifecycle is contained, documented, and compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1][5].

Step 1: Source Segregation and Primary Containment

  • Action: Immediately separate solid waste (e.g., weighing papers, spatulas, residual powder) from liquid waste streams.

  • Causality: Segregation prevents unintended chemical reactions (such as those between the triazole compound and incompatible solvent waste) and significantly reduces the volume of complex, high-cost waste streams[6]. Leave chemicals in their original containers when possible.

Step 2: Liquid Waste Consolidation

  • Action: Transfer aqueous and organic solutions containing the compound into designated, chemically compatible waste carboys. Use a closed-funnel system to minimize vapor release.

  • Causality: Bis-triazole compounds are highly soluble in polar organic solvents (like methanol or DMSO). Keeping these solvent streams clearly identified prevents the formation of untreatable mixed-waste emulsions.

Step 3: GHS Labeling and Documentation

  • Action: Affix a hazardous waste label to the container the moment the first drop or grain of waste is introduced. The label must explicitly state "Hazardous Waste: Contains 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol" and include the "Harmful to Aquatic Life" GHS pictogram[2].

  • Causality: Accurate documentation is a strict RCRA requirement and provides critical information to emergency responders in the event of a spill[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store sealed waste containers in a designated SAA at or near the point of generation. Ensure the SAA has secondary containment (e.g., spill trays) capable of holding 110% of the largest container's volume.

  • Causality: Secondary containment prevents catastrophic environmental release if the primary vessel fails.

Step 5: Final Transfer and Destruction

  • Action: Contract a certified hazardous waste management facility to transport and destroy the waste via high-temperature incineration[3][6].

  • Causality: High-temperature incineration (>1000°C) is the only validated method to completely cleave the robust triazole rings and prevent environmental contamination. Do not attempt in-house chemical degradation (e.g., Fenton's reagent) without specialized environmental permits, as incomplete oxidation can yield highly toxic byproducts.

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of waste segregation to ensure compliance and safety.

WasteWorkflow Start Generate 2-Phenyl-1,3-bis (1H-1,2,4-triazol-1-yl)propan-2-ol Waste Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Aqueous & Solvent Mixtures) Start->Liquid Segregate Segregate into Compatible HDPE/Glass Containers Solid->Segregate Liquid->Segregate Label Apply GHS & RCRA Hazardous Waste Labels Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Incinerate High-Temperature Incineration by Certified Contractor Store->Incinerate Manifest & Transport

Standardized laboratory workflow for the segregation and disposal of biologically active triazole waste.

References

  • Fluconazole - SAFETY DATA SHEET. West Liberty University. Available at: [Link]

  • Safety Data Sheet: Fluconazole USP. PCCA. Available at:[Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006. CPAChem. Available at:[Link]

  • How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances. Secure a Drug. Available at:[Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. WV Department of Environmental Protection. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[1][2]

Executive Summary & Chemical Identity

Target Substance: 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol CAS Registry Number: 86386-76-7 (Analogous/Generic Azole Intermediate) or specific impurity references (e.g., Desfluoro Fluconazole).[1] Role: Pharmaceutical impurity standard, metabolic probe, and structural analog of Fluconazole .[1]

Critical Safety Directive: This compound is a desfluoro-analog of Fluconazole .[1] While it lacks the fluorine atoms of the parent drug, it retains the bis-triazole pharmacophore responsible for cytochrome P450 inhibition and teratogenic potential.[1] Treat this substance as a Reproductive Toxicant (Category 1B) and a Hazardous Drug. All handling must prevent inhalation of dust and dermal absorption.

Hazard Identification & Risk Assessment (SAR Analysis)

Scientific Integrity Note: Specific toxicological data for this unfluorinated analog is sparse compared to Fluconazole. However, based on Structure-Activity Relationship (SAR) principles, the bis-triazole moiety dictates the toxicity profile.[1]

Hazard Class (GHS)Classification (Inferred from Fluconazole)Operational Implication
Reproductive Toxicity Category 1B May damage fertility or the unborn child. Zero-tolerance for dust exposure.[1] Pregnant personnel should not handle this compound.
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2] Wash hands immediately after doffing gloves.
Eye Irritation Category 2ACauses serious eye irritation.[1][2] Chemical goggles are mandatory.
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2] Handling outside a containment device is prohibited.
Aquatic Toxicity Chronic Category 3Harmful to aquatic life with long-lasting effects.[1] Do not discharge into sink/drains.[2]
Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the physical state of the substance.

PPE Component Solid Handling (Powder/Crystals) Solution Handling (Dissolved) Technical Specification
Respiratory Powered Air Purifying Respirator (PAPR) or N95/P3 w/ Face ShieldSurgical Mask (if in hood) or N95Minimum: NIOSH N100 or CEN P3.[1] Preferred: PAPR for >1g handling.
Hand Protection Double Gloving (Nitrile / Nitrile)Single Glove (Nitrile)Outer glove: min 0.11mm thickness.[1] Inner glove: bright color to detect tears. Change every 2 hours.
Eye Protection Chemical Safety GogglesSafety Glasses w/ Side ShieldsGoggles must be unvented or indirect-vented to prevent dust entry.[1]
Body Protection Disposable Tyvek® Lab Coat (wrist cuffs)Standard Lab Coat (Cotton/Poly)Sleeves must be tucked under the glove gauntlet.[1]
Footwear Closed-toe, non-porous shoes + Shoe CoversClosed-toe, non-porous shoesShoe covers required if handling powder >100 mg outside an isolator.[1]
Operational Handling Procedures
A. Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before starting.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, as azole powders are often electrostatic.

B. Step-by-Step Handling Workflow
  • Preparation:

    • Don full PPE as per the Matrix above.[3]

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Bring all tools (spatula, weighing boat, solvent) into the hood before opening the vial.[1]

  • Weighing & Transfer:

    • Technique: Open the source vial slowly to relieve pressure.

    • Use a disposable anti-static weighing boat.

    • Do not return excess powder to the stock vial (risk of contamination and dust generation).

    • Immediately recap the stock vial after removal.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Methanol) directly to the weighing vessel if possible, or transfer powder to a pre-filled vial.[1]

    • Why? Wetting the powder immediately suppresses dust generation, significantly reducing the inhalation risk for subsequent steps.

  • Decontamination:

    • Wipe down the balance and work surface with 70% Ethanol or a detergent solution.

    • Dispose of the wipe as hazardous chemical waste.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and containment based on the operation scale.

SafetyLogic Start Start: Handling 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Liquid Solution / Liquid StateCheck->Liquid Is Dissolved QuantityCheck Quantity > 10 mg? Solid->QuantityCheck LiquidRisk STANDARD CHEMICAL PROTOCOL 1. Fume Hood Recommended 2. Splash Goggles 3. Single Nitrile Gloves Liquid->LiquidRisk HighRisk HIGH RISK PROTOCOL 1. Fume Hood / Isolator REQUIRED 2. Double Nitrile Gloves 3. N95/P3 or PAPR QuantityCheck->HighRisk Yes LowRiskSolid MODERATE RISK PROTOCOL 1. Fume Hood REQUIRED 2. Single Nitrile Gloves 3. Safety Goggles QuantityCheck->LowRiskSolid No

Caption: Decision tree for selecting appropriate containment and PPE based on physical state and quantity.

Emergency Response & Disposal
Spill Management (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone. Wait 15 minutes for aerosols to settle.

  • Protect: Don double gloves, goggles, and a respirator (N95 minimum).

  • Clean:

    • Cover spill with wet paper towels (to prevent dust).[1]

    • Scoop up material carefully.

    • Clean surface with 1% Sodium Hypochlorite (Bleach) followed by water.[1]

    • Reasoning: Bleach helps degrade the azole ring structure and facilitates removal.

Waste Disposal
  • Categorization: Hazardous Chemical Waste (Toxic/Teratogenic).[1]

  • Method: High-temperature incineration.[1]

  • Prohibition: Never dispose of down the drain. Azoles are persistent environmental pollutants.

References
  • National Center for Biotechnology Information (PubChem). Fluconazole (CID 3365) and Related Compounds.[1] PubChem Database. Available at: [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Fluconazole Impurity Standards.[4] EDQM. Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Handling Hazardous Drugs.[1] Available at: [Link][1]

Sources

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